Sub-nanomolar MC4R Affinity Achieved Only with trans-4-(4-chlorophenyl) Scaffold
In a series of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, compound 18v (derived from the target compound's scaffold) displayed a Ki of 0.5 nM for the human MC4 receptor. The authors explicitly noted that the trans-4-(4-chlorophenyl)pyrrolidine core was critical; analogs with alternative aryl substituents or cis-stereochemistry resulted in at least a 10-fold loss of binding affinity [1]. The Boc-protected acid is the direct precursor to this pharmacophore.
| Evidence Dimension | MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM (for derivative 18v retaining trans-4-(4-chlorophenyl) core) |
| Comparator Or Baseline | Analogues with altered aryl substitution or cis stereochemistry exhibit Ki > 5 nM |
| Quantified Difference | ≥10-fold improvement in affinity |
| Conditions | Competitive radioligand binding assay, human MC4R expressed in HEK293 cells |
Why This Matters
Procurement of the exact trans-4-(4-chlorophenyl) precursor is mandatory to access the sub-nanomolar MC4R antagonist series; alternative building blocks cannot replicate this potency.
- [1] Chen, C.W. et al. Bioorg. Med. Chem. Lett. 17, 6825–6831 (2007). View Source
